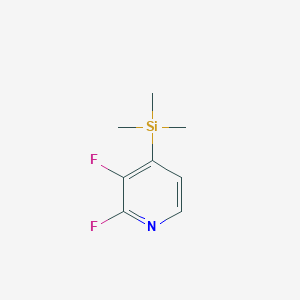
2,3-Difluoro-4-(trimethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-(trimethylsilyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both fluorine and trimethylsilyl groups in the pyridine ring imparts distinct reactivity and stability characteristics, making it a valuable compound in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate reagents . Another approach involves the use of diazotization of substituted 2-aminopyridines followed by reaction with trimethylchlorosilane .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable reactions such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored for its functional group tolerance and environmental benignity .
化学反应分析
Types of Reactions: 2,3-Difluoro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide and other nucleophiles are often used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various azido or amino derivatives .
科学研究应用
2,3-Difluoro-4-(trimethylsilyl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism by which 2,3-Difluoro-4-(trimethylsilyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the fluorine atoms and the steric effects of the trimethylsilyl group influence its reactivity and interaction with other molecules . These properties make it a versatile intermediate in organic synthesis.
相似化合物的比较
2,3-Difluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a single fluorine atom and a trifluoromethyl group.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness: The combination of fluorine and trimethylsilyl groups in 2,3-Difluoro-4-(trimethylsilyl)pyridine provides a unique balance of electronic and steric properties, making it particularly useful in specific synthetic applications where other fluorinated pyridines may not be as effective .
属性
CAS 编号 |
851386-36-2 |
|---|---|
分子式 |
C8H11F2NSi |
分子量 |
187.26 g/mol |
IUPAC 名称 |
(2,3-difluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-11-8(10)7(6)9/h4-5H,1-3H3 |
InChI 键 |
FSPMUGOCZVISPN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
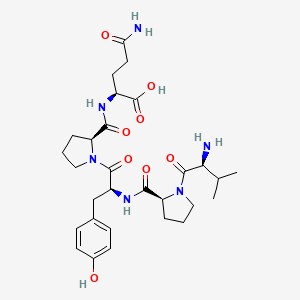
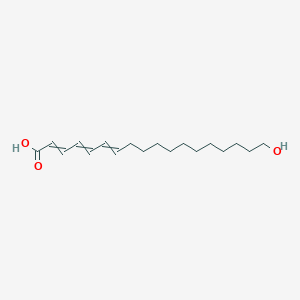
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
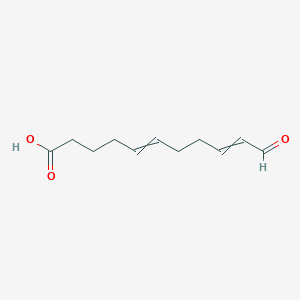
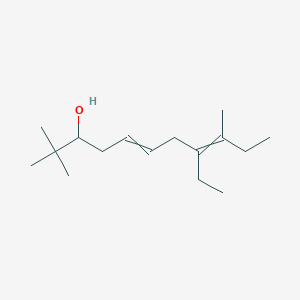
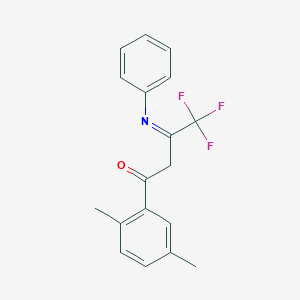
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)
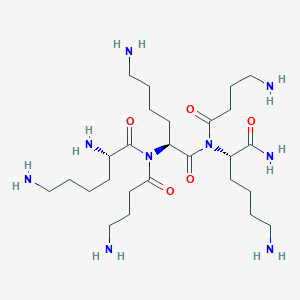
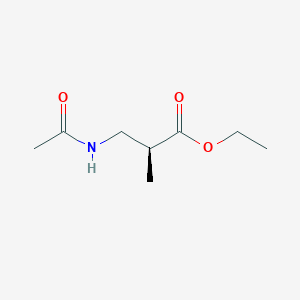
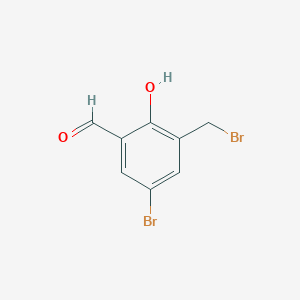
![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
